Benzoxazole, 5-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 5-(trifluoromethoxy)-: is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a trifluoromethoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives. For instance, one common method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a catalyst such as mesoporous titania-alumina mixed oxide at 50°C .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often utilize similar synthetic routes but on a larger scale. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoxazole, 5-(trifluoromethoxy)-, like other benzoxazole derivatives, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 5-(trifluoromethoxy)- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Benzoxazole derivatives have shown potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents
Industry: These compounds are used in the development of dyes, optical brighteners, and other functional materials.
Wirkmechanismus
The mechanism of action of benzoxazole, 5-(trifluoromethoxy)- involves its interaction with various molecular targets and pathways. For instance, some derivatives have been shown to antagonize voltage-dependent sodium channel currents, making them potential inhibitors of these channels . Additionally, benzoxazole derivatives can interact with enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer formation and proliferation .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound is structurally related and has similar biological activities.
Benzothiazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological properties.
Uniqueness: Benzoxazole, 5-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to other benzoxazole derivatives.
Eigenschaften
Molekularformel |
C8H4F3NO2 |
---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
5-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H |
InChI-Schlüssel |
YXZOSSOQOQBGAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.